molecular formula C14H12FN5O2 B2561426 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171184-71-6

2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2561426
CAS No.: 1171184-71-6
M. Wt: 301.281
InChI Key: LGXAUDSZTGBXKA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 1-methyl-1H-pyrazole moiety and at the 2-position with a 4-fluorophenyl acetamide group.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-20-11(6-7-16-20)13-18-19-14(22-13)17-12(21)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAUDSZTGBXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FN5O2
  • Molecular Weight : 273.27 g/mol

Antibacterial Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, a series of pyrazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles demonstrated potent activity against various phytopathogenic bacteria. In particular, compounds showed effective EC50 values against Xanthomonas species at concentrations as low as 5.44 µg/mL .

CompoundTarget BacteriaEC50 (µg/mL)
7cXoo7.40
9aXac5.44
8cPsa12.85

This indicates that modifications to the oxadiazole structure can enhance antibacterial efficacy.

Antifungal Activity

The same class of compounds has also been evaluated for antifungal activity. A study reported that certain derivatives displayed inhibition rates against Pyricularia oryzae, with some compounds achieving up to 77.8% inhibition at a concentration of 500 mg/L . This suggests potential for agricultural applications in controlling fungal pathogens.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are attributed to their ability to inhibit various enzymes linked to tumor growth. For instance, compounds have shown activity against cancer cell lines by blocking telomerase and topoisomerase activities . The presence of specific substituents on the oxadiazole ring has been linked to enhanced cytotoxicity.

CompoundCancer Cell LineIC50 (µM)
Compound AA431<10
Compound BU251<30

These findings highlight the potential of this compound in cancer therapy.

Anti-inflammatory Activity

Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

Several case studies have underscored the biological activity of related compounds:

  • Antibacterial Study : A series of synthesized oxadiazole derivatives were tested against Helicoverpa armigera, showing significant lethal activity at concentrations around 500 mg/L .
  • Antifungal Efficacy : Another study highlighted the antifungal potential of similar compounds against various fungi, demonstrating inhibition rates ranging from 55.6% to 66.7% .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that specific modifications in the oxadiazole structure could lead to improved cytotoxic effects, suggesting avenues for drug development targeting specific cancers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to 2-(4-fluorophenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown significant anticancer activity against various cancer cell lines. A study on related compounds indicated percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and moderate activity against several others .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

Anti-Diabetic Properties

In addition to anticancer properties, oxadiazole derivatives have been evaluated for their anti-diabetic effects. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels .

Table 2: Anti-Diabetic Activity in Drosophila Models

Compound IDGlucose Level Reduction (%)
5dSignificant
5fModerate

Synthesis and Structural Analysis

The synthesis of This compound typically involves multistep reactions starting from readily available precursors. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3,4-oxadiazole ring is a common scaffold in bioactive molecules. Key analogs include:

Compound ID/Ref. Core Structure Substituents Molecular Weight (g/mol)
Target Compound 1,3,4-Oxadiazole 5-(1-Methyl-1H-pyrazol-5-yl), 2-(4-fluorophenyl)acetamide ~342.3 (estimated)
8t 1,3,4-Oxadiazole 5-(1H-Indol-3-ylmethyl), 2-sulfanylacetamide, N-(5-chloro-2-methylphenyl) 428.5
8v 1,3,4-Oxadiazole 5-(1H-Indol-3-ylmethyl), 2-sulfanylacetamide, N-(2-methyl-6-nitrophenyl) 423
Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl, pyridin-2-ylacetamide Not reported

Key Observations :

  • Bioactivity : Compounds with indole substituents (e.g., 8t, 8v) exhibit α-glucosidase and LOX inhibition, suggesting the oxadiazole core is critical for enzyme interaction . The target compound’s methylpyrazole may offer distinct binding compared to indole groups.
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to nitro or chloro substituents in 8v and 8t .

Key Observations :

  • Substituent Effects : Ethoxy and nitro groups (e.g., 8u, 8v) reduce potency compared to simpler alkyl/aryl groups, possibly due to steric hindrance . The target compound’s methylpyrazole balances steric and electronic effects.
  • Thiadiazole vs. Oxadiazole : Thiadiazole-containing analogs () may exhibit lower solubility due to sulfur’s hydrophobicity, whereas oxadiazoles are more polar .

Critical Analysis of Divergent Data

  • Contradictions in Bioactivity : While indole-substituted oxadiazoles () show enzyme inhibition, thiadiazole derivatives () lack reported activity, highlighting the importance of heterocycle choice .
  • Role of Fluorine: Fluorine in the target compound and analogs may enhance bioavailability compared to non-fluorinated derivatives .

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